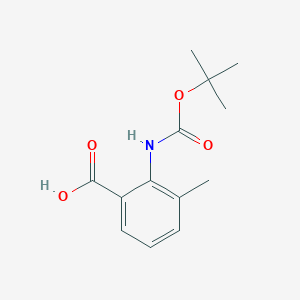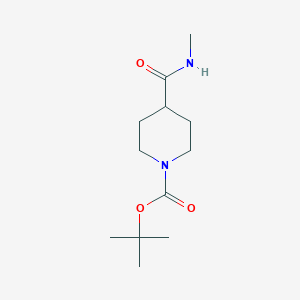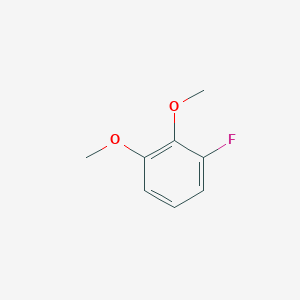
1-氟-2,3-二甲氧基苯
描述
1-Fluoro-2,3-dimethoxybenzene is a chemical compound that belongs to the class of partially fluorinated benzenes. These compounds are of interest due to their unique electronic properties imparted by the presence of fluorine atoms and methoxy groups on the benzene ring. The fluorine atoms significantly alter the electron distribution within the molecule, which can affect its reactivity and interaction with other chemical species .
Synthesis Analysis
The synthesis of compounds related to 1-Fluoro-2,3-dimethoxybenzene often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of synthetic approaches for fluorinated benzenes . The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene from 2-fluoro-1,4-dimethoxybenzene using nitric acid further exemplifies the reactivity of fluorinated benzenes towards electrophilic substitution10.
Molecular Structure Analysis
The molecular structure of fluorinated benzenes can be significantly influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, indicating the role of fluorine in affecting molecular packing . Similarly, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, demonstrating the utility of this technique in elucidating the structures of such compounds10.
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, including aromatic nucleophilic substitution, as demonstrated by the reaction of dimethyl(trimethylsilyl)phosphane with difluorobenzenes to yield phosphanyl-fluorobenzenes . The vicarious electrophilic fluorodemethylation of trimethoxybenzenes with Selectfluor™ reagent F-TEDA-BF4 is another example of the reactivity of fluorinated benzenes, leading to the formation of fluorinated cyclohexadienones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-2,3-dimethoxybenzene and related compounds are influenced by the presence of fluorine and methoxy groups. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show violet fluorescence in the solid state, with quantum yields affected by the solvent polarity . The redox properties of bis(dimesitylphosphino)benzenes, as well as their crowded molecular structures, can be studied using 19F NMR spectroscopy and electrochemical measurements . Additionally, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals reveals the effects of chromophore aggregation and planarization on its photophysical behavior .
科学研究应用
1. Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
- Application Summary: This compound was synthesized by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .
- Methods of Application: The reaction was carried out by treating 2-fluoro-1,4-dimethoxybenzene with nitric acid over 10 minutes at 0 °C .
- Results: The reaction resulted in a 90% yield of 1-fluoro-2,5-dimethoxy-4-nitrobenzene . The structure was confirmed by X-ray crystallography .
2. Attraction and Metabolism in the Oriental Fruit Fly
- Application Summary: A study investigated the attraction and metabolism of fluorinated analogs of Methyl Eugenol (ME) in the Oriental Fruit Fly .
- Methods of Application: The study involved behavioral bioassays and metabolism studies of two fluorinated ME analogs .
3. Preparation of 5-fluoro-benzene-1,3-diol
- Application Summary: 1-Fluoro-3,5-dimethoxybenzene is used in the preparation of 5-fluoro-benzene-1,3-diol .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the sources .
- Results: The specific results or outcomes obtained were not provided in the sources .
- Chemical Properties: 1-Fluoro-2,3-dimethoxybenzene has a molecular formula of C8H9FO2 and a molecular weight of 156.15 . It is a liquid at room temperature .
- Safety Information: The compound has been classified with the GHS07 safety symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
- Storage: The compound should be stored sealed in a dry place at room temperature .
- Chemical Properties: 1-Fluoro-2,3-dimethoxybenzene has a molecular formula of C8H9FO2 and a molecular weight of 156.15 . It is a liquid at room temperature .
- Safety Information: The compound has been classified with the GHS07 safety symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
- Storage: The compound should be stored sealed in a dry place at room temperature .
安全和危害
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
属性
IUPAC Name |
1-fluoro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBADDMXGOBTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374578 | |
| Record name | 1-fluoro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,3-dimethoxybenzene | |
CAS RN |
394-64-9 | |
| Record name | 1-fluoro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 394-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

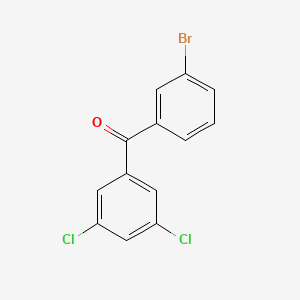
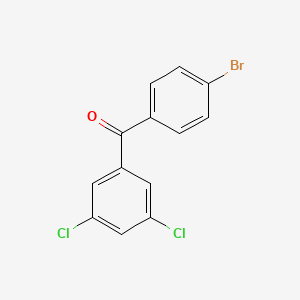
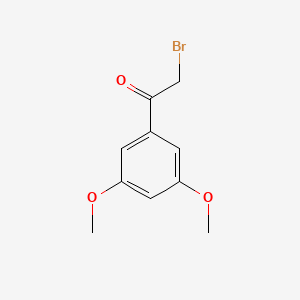

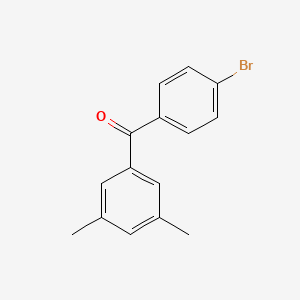

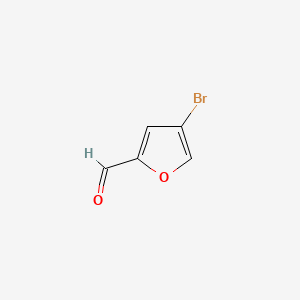
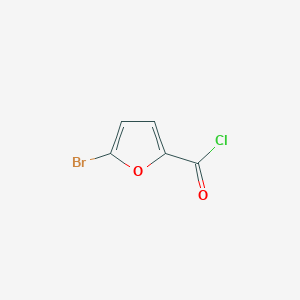
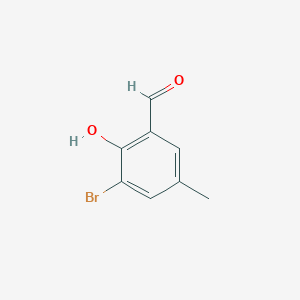
![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)

